molecular formula C13H14BrN3O B6634813 1-(3-Bromo-4-cyanophenyl)piperidine-3-carboxamide

1-(3-Bromo-4-cyanophenyl)piperidine-3-carboxamide

Cat. No. B6634813
M. Wt: 308.17 g/mol
InChI Key: CSQZIOBOHCPXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-cyanophenyl)piperidine-3-carboxamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as BCP or BRCP and is a piperidine derivative that has a molecular weight of 310.24 g/mol. BCP is known to have various biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of BCP is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. BCP has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. BCP also inhibits the STAT3 pathway, which is involved in cell proliferation and survival. Additionally, BCP has been found to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
BCP has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. BCP has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various animal models. BCP has also been found to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCP in lab experiments is its low toxicity and high solubility in water. BCP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using BCP is its limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on BCP. One area of research is the development of BCP derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential of BCP as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, research on the mechanisms of action of BCP and its effects on various signaling pathways could provide insights into its therapeutic potential.

Synthesis Methods

The synthesis of BCP involves the reaction of 3-bromo-4-cyanobenzaldehyde with piperidine-3-carboxylic acid in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BCP.

Scientific Research Applications

BCP has been extensively studied in scientific research due to its various biological effects. One of the most significant applications of BCP is in the field of cancer research. Studies have shown that BCP has anti-cancer properties and can inhibit the growth of cancer cells. BCP has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

1-(3-bromo-4-cyanophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-12-6-11(4-3-9(12)7-15)17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQZIOBOHCPXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-cyanophenyl)piperidine-3-carboxamide

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